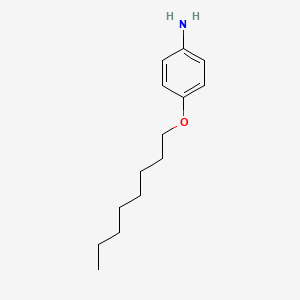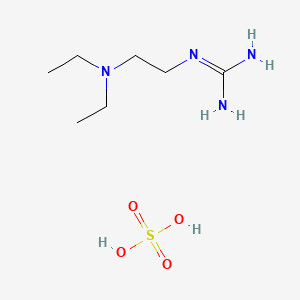![molecular formula C6H8N2O2 B1330302 5,7-Diazaspiro[3.4]octane-6,8-dione CAS No. 89691-88-3](/img/structure/B1330302.png)
5,7-Diazaspiro[3.4]octane-6,8-dione
Overview
Description
5,7-Diazaspiro[3.4]octane-6,8-dione (also known as this compound or this compound) is a heterocyclic compound that has been extensively studied by organic chemists. It is a versatile and easily synthesized compound, with a wide range of applications in the laboratory and in industry.4]octane-6,8-dione, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Synthesis and Derivatives
- Synthesis Approaches: The synthesis of 5,7-Diazaspiro[3.4]octane-6,8-dione derivatives has been explored in various studies. For example, Brabander and Wright (1965) described the synthesis of 6-aryl-6,7-diazaspiro[3.4]octane-5,8-diones, highlighting the versatility of this compound in chemical synthesis (Brabander & Wright, 1965).
- Room-Temperature Synthesis: Baccolini et al. (1999) demonstrated a PCl3-mediated cyclization method for the efficient room-temperature synthesis of N-alkenyl derivatives of 6,7-diazaspiro[3.4]octane-5,8-dione, which is significant for its applicability in mild conditions (Baccolini, Boga, & Negri, 1999).
Structural Analysis and Properties
- Crystal Structure: The crystal structure of related compounds has been analyzed to understand their molecular configurations. Rohlíček et al. (2010) examined the structure of a similar compound, providing insights into the spatial arrangement of such molecules (Rohlíček et al., 2010).
- Structural and Activity Relationship: Lazić et al. (2017) studied the structure-property relationship of diazaspiro[3.4]octane derivatives, offering valuable information on their potential as anticonvulsant agents and aiding in the understanding of their pharmacological activities (Lazić et al., 2017).
Application in Corrosion Inhibition
- Corrosion Inhibition: Chafiq et al. (2020) investigated the inhibition properties of diazaspiro derivatives for mild steel protection in acidic environments. This study demonstrates the potential application of these compounds in corrosion prevention (Chafiq et al., 2020).
Potential in Anticonvulsant Therapies
- Anticonvulsant Profiles: Aboul-Enein et al. (2014) synthesized new diazaspiro[3.4]octane derivatives and evaluated their anticonvulsant potential, suggesting their significance in the development of new anticonvulsant therapies (Aboul-Enein, El-Azzouny, Attia, Maklad, Aboutabl, Ragab, & Abd El-Hamid, 2014).
Malaria Parasite Research
- Malaria Parasite Study: Le Manach et al. (2021) identified a novel diazaspiro[3.4]octane series active against multiple stages of the malaria parasite, indicating its potential in malaria research and treatment (Le Manach et al., 2021).
Mechanism of Action
Target of Action
The primary targets of 5,7-Diazaspiro[3.4]octane-6,8-dione are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
The exact mode of action of 5,7-Diazaspiro[3It is believed that the compound interacts with its targets through a specific binding mechanism, leading to changes in cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5,7-Diazaspiro[3Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
The molecular and cellular effects of 5,7-Diazaspiro[3More research is needed to determine the specific effects of this compound at the molecular and cellular levels .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 5,7-Diazaspiro[3Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of this compound .
Properties
IUPAC Name |
5,7-diazaspiro[3.4]octane-6,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-4-6(2-1-3-6)8-5(10)7-4/h1-3H2,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOQJTLRHGYIOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40287611 | |
| Record name | 5,7-diazaspiro[3.4]octane-6,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40287611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89691-88-3 | |
| Record name | 5,7-Diazaspiro[3.4]octane-6,8-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89691-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Diazaspiro(3.4)octane-6,8-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089691883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 89691-88-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51773 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,7-diazaspiro[3.4]octane-6,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40287611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-Diazaspiro[3.4]octane-6,8-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.087 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2,4-Dichloro-6,7-dihydro-5h-cyclopenta[d]pyrimidine](/img/structure/B1330240.png)

